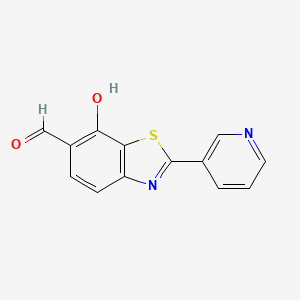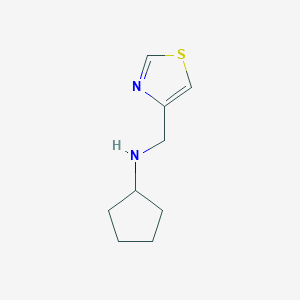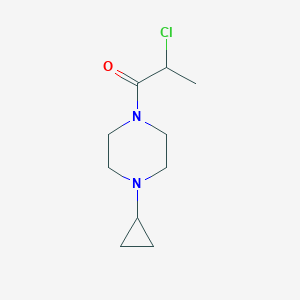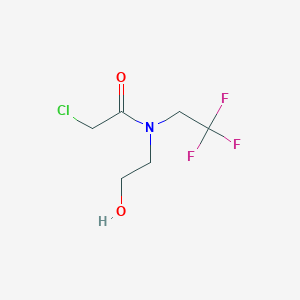
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde
Übersicht
Beschreibung
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde (7H2PBT-6C) is an organic compound with a unique structure and a wide range of applications in the scientific research field. 7H2PBT-6C is a carbaldehyde derivative of the benzothiazole family, which is known for its ability to form strong bonds with other molecules, making it a popular choice for chemical synthesis and research experiments.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of several compounds, including pyridyl-benzothiazoles, benzothiazolium salts, and 3-pyridyl-1,3-benzothiazoles. It has also been used as a catalyst in the synthesis of aryl-substituted imidazoles and as a ligand in the synthesis of coordination compounds. Additionally, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde has been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory drugs.
Wirkmechanismus
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is known to form strong bonds with other molecules, making it a popular choice for chemical synthesis. The bonding process is known as a nucleophilic substitution reaction, which occurs when a nucleophile (an electron-rich molecule) attacks an electrophile (an electron-deficient molecule). In the case of 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde, the nucleophile is the hydroxy group on the molecule, which attacks the electrophilic carbon atom in the carbaldehyde group. This attack results in the formation of a new bond between the two molecules.
Biochemical and Physiological Effects
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is not known to have any direct biochemical or physiological effects. However, compounds synthesized using 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde may have biochemical and physiological effects, depending on their structure and composition. For example, compounds synthesized using 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde have been found to have antibacterial, antifungal, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde in lab experiments is its ability to form strong bonds with other molecules. This makes it a popular choice for chemical synthesis and research experiments. Additionally, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is commercially available, making it easy to obtain. However, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is not soluble in water, which can be a limitation when it comes to lab experiments.
Zukünftige Richtungen
The future of 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is promising due to its wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, including pyridyl-benzothiazoles, benzothiazolium salts, and 3-pyridyl-1,3-benzothiazoles. Additionally, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde has been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory drugs. Furthermore, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde could be used in the development of new drugs and therapies, as well as in the development of new materials for medical and industrial applications. Finally, 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde could be used in the synthesis of other compounds, such as polymers, dyes, and polysaccharides.
Eigenschaften
IUPAC Name |
7-hydroxy-2-pyridin-3-yl-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-7-9-3-4-10-12(11(9)17)18-13(15-10)8-2-1-5-14-6-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPIHFRCJBCXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C(=C(C=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1464145.png)



![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)



![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1464160.png)


![1-({[(Pyridin-4-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464163.png)

